molecular formula C20H21F2NO2 B4045749 [1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone

[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone

Cat. No.: B4045749
M. Wt: 345.4 g/mol
InChI Key: BYIGBTSEDRHFEO-UHFFFAOYSA-N
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Description

[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C20H21F2NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound [1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinyl](4-fluorophenyl)methanone is 345.15403524 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiosynthesis for Visualization of the 5-HT2A Receptor

The compound 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone has been synthesized and evaluated for its potential in imaging the 5-HT2A receptor, a critical target in neurological research. One study reports the synthesis, radiolabelling, and preliminary in vivo evaluation of a structurally similar compound for visualization of the 5-HT2A receptor with SPECT, showcasing its application in neuroscience research (Blanckaert et al., 2005).

Organic Chemistry and Synthesis Methodologies

Research has focused on developing synthesis methodologies for compounds structurally related to 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone. For example, one study details the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating advanced organic synthesis techniques that could be applicable to the compound (Zheng Rui, 2010).

Role in Fluorination Reactions

Investigations into the role of reagent structure on the transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents have been conducted. This research provides insights into the fluorination reactions that could be applied to the synthesis or modification of 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone and similar compounds (Zupan et al., 1995).

Potential as Selective Estrogen Receptor Modulators

Research into selective estrogen receptor modulators (SERMs) has led to the discovery and synthesis of compounds with significant potential for affecting estrogen receptors. Although not directly related, the methodologies and insights from these studies could inform further research on the estrogen receptor modulating potential of 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone (Palkowitz et al., 1997).

Antitubercular Activities

The synthesis and optimization of antitubercular activities in a series of compounds, including those structurally similar to 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone, highlight the potential of these compounds in medicinal chemistry and drug development (Bisht et al., 2010).

Properties

IUPAC Name

[1-ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-2-23-12-11-20(25,15-5-9-17(22)10-6-15)18(13-23)19(24)14-3-7-16(21)8-4-14/h3-10,18,25H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGBTSEDRHFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 4
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 5
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Reactant of Route 6
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone

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